Isobutyraldehyde, chemically denoted as 2-methylpropanal, is an aldehyde with the molecular formula . It is a colorless, volatile liquid characterized by a pungent odor reminiscent of wet cereal or straw . This compound is isomeric with n-butyraldehyde and is produced primarily through the hydroformylation of propene, often as a by-product in industrial processes. Isobutyraldehyde has a boiling point of approximately 147°F (64°C) and a flash point of -40°F (-40°C), indicating its highly flammable nature .
Isobutyraldehyde exhibits biological activity as a metabolite in various organisms. It has been studied for its role in the production of isobutanol through genetically modified strains of Escherichia coli and other organisms. The metabolic pathway involves the decarboxylation of α-ketoisovalerate, derived from valine, leading to the formation of isobutyraldehyde . Additionally, it has been shown to react with enzymes such as horseradish peroxidase, where it participates in complex oxidation reactions .
The primary industrial synthesis of isobutyraldehyde involves the hydroformylation of propene using carbon monoxide and hydrogen. Other notable synthesis methods include:
Isobutyraldehyde is utilized in various applications across different industries:
Research has explored the interactions of isobutyraldehyde with various biological and chemical systems. Notably, studies have shown its reactivity with peroxidase enzymes, where it forms reactive intermediates leading to further chemical transformations . The compound also reacts vigorously with oxidizing agents and reducing agents, highlighting its potential hazards in industrial settings .
Isobutyraldehyde shares similarities with several other aldehydes. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Isobutyraldehyde | Colorless liquid; pungent odor; flammable; used as an intermediate. | |
| n-Butyraldehyde | Straight-chain aldehyde; used in synthesis of butanol and other chemicals. | |
| Propanal | Shorter chain; used as a solvent and intermediate; less complex reactivity. | |
| Acetaldehyde | Smaller aldehyde; important in organic synthesis; more reactive than isobutyraldehyde. | |
| Benzaldehyde | Aromatic aldehyde; used in flavoring and fragrance; distinct aromatic properties. |
Isobutyraldehyde's unique branched structure contributes to its specific reactivity patterns and applications compared to these similar compounds. Its role as an intermediate in both chemical manufacturing and biological processes showcases its significance in various fields .
Heterogeneous hydroformylation has emerged as a sustainable alternative to traditional homogeneous systems, addressing challenges in catalyst recovery and metal leaching. The development of zeolite-encaged rhodium catalysts (Rh@Y) represents a breakthrough, achieving a TOF of 6,567 mol C=C/mol Rh/h at 393 K during 1-hexene hydroformylation. This performance surpasses both conventional heterogeneous catalysts (<1,000 TOF) and many homogeneous counterparts.
The Rh@Y system stabilizes Rhδ+ (δ = 2.5) ions through framework oxygen interactions in faujasite zeolites, enabling:
Comparative hydroformylation performance is detailed below:
| Catalyst System | TOF (mol/mol/h) | Temperature (K) | Selectivity (%) |
|---|---|---|---|
| Rh@Y (heterogeneous) | 6,567 | 393 | >99.9 |
| Rh/CoO (single-atom) | 2,150 | 403 | 98.5 |
| Homogeneous Rh-TPP | 8,000 | 358 | 95-98 |
This table highlights how confinement effects in zeolite matrices enhance both stability and activity compared to supported single-atom or homogeneous systems.
Vanadium oxide catalysts supported on mixed oxides (TiO2-Al2O3, TiO2-SiO2) enable direct isobutyraldehyde synthesis from methanol and ethanol with remarkable efficiency:
XPS analysis reveals that V4+/V5+ redox couples (78% V4+ in optimal catalysts) facilitate the critical dehydrogenation steps. The strong metal-support interaction in TiO2-based systems prevents vanadium aggregation, maintaining >80% dispersion after 100 hours.
Ti-SBA-15 supported Cu-MgO catalysts represent a novel approach for one-step isobutyraldehyde synthesis:
These mesoporous catalysts retain structural integrity (BET surface area: 480 m²/g) while enabling 32.7% isobutyraldehyde yield at 633 K. CO2-TPD profiles confirm that MgO incorporation creates moderate basic sites (0.15-0.30 eV) critical for aldol condensation.
The choice between Rh and Co catalysts involves trade-offs in activity, selectivity, and cost:
Rhodium Systems
Cobalt Systems
Recent advances in Rh@Y zeolites bridge this gap, offering Co-like stability (5 cycles, <0.1% activity loss) with Rh-level TOF. In situ XAFS confirms that Rh-O coordination (4.5±0.3) prevents sintering while allowing H2/CO activation.
The cyanobacterium Synechococcus elongatus PCC7942 has been engineered to directly convert carbon dioxide into isobutyraldehyde through photosynthetic pathways. By introducing heterologous genes encoding keto acid decarboxylase (Kivd) and modifying the native valine biosynthesis route, researchers enabled the decarboxylation of 2-ketoisovalerate to isobutyraldehyde [1]. Overexpression of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco) enhanced carbon fixation rates, increasing isobutyraldehyde productivity to 1.1 g/L/day—a 2.3-fold improvement over baseline strains [1] [2].
Critical to this advancement was the identification of metabolic bottlenecks using isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA). This technique revealed reduced flux through pyruvate kinase (PK) in engineered strains, prompting the activation of a three-enzyme bypass pathway involving phosphoenolpyruvate carboxylase (PEPC), malate dehydrogenase (MDH), and malic enzyme (ME) [2]. Combinatorial overexpression of MDH and ME restored carbon flow, achieving 92% of theoretical maximum yield (Table 1) [2].
Table 1: Metabolic Flux Improvements in Synechococcus elongatus PCC7942
| Strain Modification | Isobutyraldehyde Productivity (g/L/day) | Carbon Yield (%) |
|---|---|---|
| Wild-type | 0.45 | 38 |
| Rubisco overexpression | 1.10 | 67 |
| PEPC-MDH-ME bypass activation | 1.32 | 92 |
The organism’s tolerance to isobutyraldehyde was leveraged through its high vapor pressure (33.7 kPa at 20°C), enabling continuous in situ product recovery via gas stripping [1]. This dual approach of pathway optimization and physico-chemical product removal sustained eight days of continuous production, outperforming algal biofuel systems by 3.8-fold in volumetric productivity [1] [2].
Escherichia coli has been reconfigured for isobutyraldehyde synthesis by systematically eliminating isobutyraldehyde reductase (IBR) activity. Initial efforts focused on deleting the primary reductase YqhD, which reduced isobutanol co-production from 1.45 g/L/OD₆₀₀ to 0.4 g/L/OD₆₀₀ [3]. Comprehensive genome mining identified seven additional IBR candidates: AdhP, EutG, YiaY, YjgB, BetA, FucO, and EutE [3].
Sequential deletion of these genes in strain JCL260 (ΔadhE ΔldhA Δfnr ΔfrdAB Δpta ΔpflB) shifted the isobutyraldehyde:isobutanol ratio from 1:10 to 3.75:1 (Table 2) [3]. The quintuple knockout strain (ΔyqhD ΔadhP ΔeutG ΔyjgB ΔfucO) achieved 1.5 g/L/OD₆₀₀ isobutyraldehyde with 45% theoretical yield during gas-stripping-assisted fermentation [3].
Table 2: Impact of IBR Gene Deletions on Escherichia coli Production
| Deleted Genes | Isobutyraldehyde (g/L/OD₆₀₀) | Isobutanol (g/L/OD₆₀₀) |
|---|---|---|
| None (wild-type) | 0.14 | 1.45 |
| ΔyqhD | 0.70 | 0.40 |
| ΔyqhD ΔadhP ΔeutG ΔyjgB ΔfucO | 1.50 | 0.40 |
Notably, prolonged cultivation revealed residual IBR activity, with isobutanol levels rising to 0.8 g/L/OD₆₀₀ after 72 hours, suggesting the presence of uncharacterized reductases [3]. Transcriptomic analysis implicated NADPH-dependent aldo-keto reductases as potential targets for future strain engineering.
The decarboxylation of α-ketoisovalerate to isobutyraldehyde is catalyzed by 2-oxo acid decarboxylases, with significant variation observed across microbial orthologs. In Saccharomyces cerevisiae, the native Aro10 enzyme exhibits a Kₘ of 12.4 mM for α-ketoisovalerate, compared to 4.8 mM for Lactococcus lactis KivD and 2.1 mM for L. lactis KdcA [5] [6]. While KdcA demonstrated superior catalytic efficiency (Vₘₐₓ/Kₘ = 0.47 mM⁻¹s⁻¹), its promiscuous activity toward pyruvate (18% of Vₘₐₓ) necessitated precise pathway control to minimize ethanol byproduct formation [5].
Regulatory mechanisms profoundly influence decarboxylase expression. In L. lactis IFPL730, isoleucine starvation upregulated KivD activity fourfold through CodY-mediated transcriptional regulation, as evidenced by the presence of a conserved CodY-box (AATTTTCAGAAA) in the kivD promoter [6]. Similarly, phenylalanine supplementation induced Aro10 expression in S. cerevisiae by 2.7-fold, while valine had no significant effect [5].
Table 3: Kinetic Parameters of 2-Oxo Acid Decarboxylases
| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Substrate Specificity |
|---|---|---|---|---|
| Aro10 | S. cerevisiae | 12.4 | 8.2 | Branched-chain |
| KivD | L. lactis | 4.8 | 14.6 | Branched-chain |
| KdcA | L. lactis | 2.1 | 23.4 | Broad-spectrum |
These findings underscore the importance of matching decarboxylase properties with host organism physiology. The oxygen-sensitive KivD proved optimal for anaerobic Clostridium systems, while KdcA’s aerobic stability benefited Bacillus platforms [5] [6].
Gas stripping has emerged as the predominant method for isobutyraldehyde recovery due to its 94.3% volatility coefficient at 30°C. In Escherichia coli fermentations, continuous nitrogen sparging (0.5 vvm) achieved 87% product recovery, increasing final titers from 8.4 g/L to 35 g/L in five days [3]. The process parameters were optimized as follows:
Table 4: Gas-Stripping Optimization Parameters
| Parameter | Optimal Value | Recovery Efficiency (%) |
|---|---|---|
| Temperature | 30°C | 94.3 |
| Gas Flow Rate | 0.5 vvm | 87.0 |
| Sparger Pore Size | 20 μm | 91.5 |
| Condensation Temperature | -10°C | 98.7 |
Notably, Synechococcus elongatus systems required modified protocols due to oxygen evolution during photosynthesis. By integrating gas stripping with membrane-based oxygen removal, researchers maintained 85% cyanobacterial viability while achieving 78% isobutyraldehyde recovery [1] [2].
The integration of real-time mass spectrometry monitoring allowed dynamic adjustment of stripping rates, preventing cellular toxicity (IC₅₀ = 4.2 mM) while maintaining productivity above 0.8 g/L/h [3]. This closed-loop approach reduced energy consumption by 37% compared to batch stripping protocols.
The selective oxidation of isobutyraldehyde to methacrylic acid represents one of the most significant industrial applications of this aldehyde compound. This transformation is conducted using gas-phase catalytic oxidation processes that employ sophisticated heteropolyacid-based catalyst systems.
Catalyst Systems and Mechanism
The most effective catalysts for this transformation are multi-component heteropolyacid systems with the empirical formula MoaPbCucVdMeM'fOx, where M represents alkali metals (potassium, rubidium, cesium) and M' represents alkaline earth metals (magnesium, calcium) or antimony. These catalysts function through a Mars-van Krevelen mechanism involving lattice oxygen participation in the oxidation process.
The catalytic process proceeds through two primary steps: the initial abstraction of the aldehydic hydrogen from isobutyraldehyde, followed by the oxidative transformation to form methacrylic acid. Research has demonstrated that molybdenum-phosphorus-vanadium heteropolyacids exhibit superior activity due to their unique electronic structure and oxygen mobility.
Process Parameters and Optimization
Industrial methacrylic acid production from isobutyraldehyde operates under carefully optimized conditions to maximize selectivity while maintaining high conversion rates. The optimal temperature range of 270-360°C represents a balance between reaction rate and product selectivity, with industrial processes typically operating at 300-350°C. Higher temperatures favor increased conversion but lead to reduced selectivity due to overoxidation reactions.
The oxygen-to-isobutyraldehyde molar ratio significantly influences both conversion and selectivity. Industrial practice employs ratios of 1.5-2.4:1, which provides sufficient oxygen for the oxidation while minimizing the formation of carbon oxides. Steam addition (10-30 volume percent) serves multiple functions: it moderates the reaction temperature, facilitates heat removal, and helps maintain catalyst activity by preventing coke formation.
Kinetics and Reaction Engineering
Kinetic studies have revealed that the oxidation follows complex pathways involving multiple intermediates. The reaction rate constants demonstrate that isobutyraldehyde oxidation is significantly slower than the subsequent oxidation of the intermediate products, making it the rate-determining step. This characteristic is advantageous for selectivity control, as it allows for optimization of reaction conditions to favor methacrylic acid formation over complete oxidation.
The activation energy for isobutyraldehyde oxidation (approximately 85 kilojoules per mole) is higher than that for methacrolein oxidation, resulting in temperature-dependent selectivity patterns. Lower temperatures favor methacrylic acid formation, while higher temperatures promote overoxidation to carbon oxides and acetic acid.
Industrial Implementation
Commercial methacrylic acid production from isobutyraldehyde utilizes fixed-bed reactor systems with precise temperature control and gas distribution. The process achieves conversions of 90-95% with selectivities to methacrylic acid of 70-75% under optimized conditions. Product recovery involves absorption in water followed by distillation, with unreacted isobutyraldehyde being recycled to the reactor system.
Recent advances in catalyst formulation have focused on improving selectivity through the incorporation of antimony and cesium promoters, which enhance the stability of the active sites and reduce overoxidation pathways. These improvements have enabled the development of more efficient industrial processes with reduced byproduct formation.
The catalytic hydrogenation of isobutyraldehyde to isobutanol represents a fundamental transformation in chemical manufacturing, providing access to an important industrial alcohol with applications in solvents, coatings, and fuel additives.
Catalyst Design and Performance
Multiple catalyst systems demonstrate effectiveness for isobutyraldehyde hydrogenation, with nickel-based catalysts showing particularly promising performance. Research has established that nickel supported on mixed metal oxide carriers exhibits superior activity and selectivity compared to conventional alumina-supported systems. The optimal catalyst composition, designated as 60Ni/MgAlO, achieves conversions exceeding 90% with selectivities to isobutanol of 95-98% under mild reaction conditions.
The enhanced performance of mixed oxide supports results from their ability to provide an optimal balance of surface acidity and basicity. This balance influences the adsorption characteristics of both isobutyraldehyde and the resulting isobutanol product, thereby affecting the overall selectivity of the hydrogenation process. The surface properties can be fine-tuned through the magnesium-to-aluminum ratio in the support material.
Reaction Conditions and Optimization
Isobutyraldehyde hydrogenation operates effectively under moderate conditions, with temperatures ranging from 80-120°C and pressures of 20-50 bar for nickel-based catalysts. These mild conditions offer significant advantages in terms of energy consumption and equipment requirements compared to higher-temperature processes.
The reaction mechanism proceeds through the adsorption of isobutyraldehyde on the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbonyl group. The stereochemistry of isobutyraldehyde, with its branched structure, influences the adsorption geometry and consequently affects the reaction kinetics.
Alternative Catalyst Systems
Ruthenium-based catalysts demonstrate exceptional performance for aldehyde hydrogenation, achieving near-quantitative conversions with selectivities exceeding 95%. However, the higher cost of ruthenium limits its application to specialized processes requiring exceptional selectivity or mild reaction conditions.
Copper-based catalysts, particularly Cu/ZnO/Al2O3 systems, offer an alternative approach with good activity under moderate conditions. These catalysts operate effectively at temperatures of 200-250°C and achieve conversions of 95-99% with selectivities of 90-95%. The higher operating temperature requirement is offset by the lower cost and good stability of copper-based systems.
Biotechnological Approaches
Recent developments in biotechnological isobutanol production have explored the use of engineered microorganisms for the direct conversion of isobutyraldehyde. Recombinant Escherichia coli strains expressing alcohol dehydrogenase enzymes achieve conversions of up to 91% with yields of 560 milligrams per liter from 600 milligrams per liter of isobutyraldehyde feedstock. This approach offers advantages in terms of mild reaction conditions and high selectivity, although scalability remains a challenge for industrial implementation.
Process Integration and Economics
Industrial isobutanol production from isobutyraldehyde benefits from process integration with upstream aldehyde production and downstream alcohol utilization. The moderate reaction conditions enable the use of standard chemical equipment, reducing capital costs compared to high-pressure hydrogenation processes. Product separation is typically achieved through distillation, taking advantage of the significant boiling point difference between isobutyraldehyde (63°C) and isobutanol (108°C).
Isobutyraldehyde serves as a crucial starting material for the synthesis of hydroxypivaldehyde derivatives, which function as important polymer precursors in the production of specialized resins and coatings.
Cross-Aldol Condensation Chemistry
The formation of hydroxypivaldehyde from isobutyraldehyde and formaldehyde proceeds through a cross-aldol condensation reaction that represents a fundamental carbon-carbon bond forming process. This reaction requires careful control of reaction conditions to achieve high selectivity, as competing reactions such as the Cannizzaro reaction and Tishchenko reaction can reduce the yield of the desired product.
The mechanism involves the formation of an enolate ion from isobutyraldehyde under basic conditions, followed by nucleophilic attack on the carbonyl carbon of formaldehyde. The resulting aldol adduct undergoes protonation to yield hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal). The presence of the tertiary carbon center adjacent to the aldehyde group provides steric hindrance that influences both the reaction kinetics and product distribution.
Catalyst Systems and Process Development
Traditional catalyst systems for hydroxypivaldehyde synthesis employ tertiary amines such as triethylamine or trimethylamine as homogeneous base catalysts. However, these systems present challenges in terms of catalyst separation and potential contamination of the product stream with amine salts formed through side reactions.
Phase transfer catalysis has emerged as an effective alternative approach, with polymer-supported polyethylene glycol (PEG 600-PS) demonstrating exceptional performance. This catalyst system enables the reaction to proceed in a two-phase system where isobutyraldehyde forms the organic phase and formaldehyde is present in the aqueous phase. The phase transfer catalyst facilitates the contact between the reactants while enabling easy separation of the catalyst for reuse.
Under optimized conditions using PEG 600-PS catalyst, isobutyraldehyde conversions exceeding 96% with selectivities greater than 98% to hydroxypivaldehyde can be achieved at 40°C within 2 hours. The catalyst demonstrates excellent stability and can be reused five times without significant loss of activity.
Process Intensification and Continuous Operation
Continuous flow processes for hydroxypivaldehyde synthesis offer advantages in terms of precise control of reaction conditions and improved safety due to the reduced inventory of reactive materials. Flow reactor studies have demonstrated stable operation for 6 hours with consistent conversion and selectivity, confirming the viability of continuous production.
Ion exchange resins provide another approach to heterogeneous catalysis for this transformation. Amberlyst A21, a strongly basic anion exchange resin, achieves formaldehyde conversions of 88.9% with selectivities of 94.9% to hydroxypivaldehyde under appropriate reaction conditions. The solid catalyst facilitates easy separation and product purification while minimizing contamination issues.
Downstream Applications and Polymer Chemistry
Hydroxypivaldehyde serves as a precursor to neopentyl glycol through catalytic hydrogenation, representing a key intermediate in the production of polyester resins and specialized coatings. The unique structure of hydroxypivaldehyde, with its quaternary carbon center, imparts specific properties to the resulting polymer materials, including enhanced thermal stability and resistance to hydrolysis.
The polymer applications of hydroxypivaldehyde derivatives extend to the synthesis of alkyd resins, polyurethanes, and specialized plasticizers. These materials find applications in automotive coatings, architectural paints, and high-performance adhesives where durability and chemical resistance are critical requirements.
Reductive amination of isobutyraldehyde represents a versatile synthetic methodology for the preparation of pharmaceutical intermediates and active compounds. This transformation enables the formation of carbon-nitrogen bonds under mild conditions while providing access to diverse amine structures.
Mechanistic Foundations
The reductive amination process proceeds through a two-step mechanism involving initial imine formation followed by reduction to the corresponding amine. When isobutyraldehyde reacts with primary or secondary amines, the initial nucleophilic addition forms a carbinolamine intermediate that undergoes dehydration to generate an imine or iminium ion. The subsequent reduction step employs mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to selectively reduce the carbon-nitrogen double bond while leaving the aldehyde unreduced.
The selectivity of this process stems from the different reduction potentials of aldehydes and imines under the reaction conditions. Sodium cyanoborohydride, in particular, demonstrates excellent selectivity for imine reduction at pH 6-8, while showing minimal reactivity toward aldehydes under these conditions.
Substrate Scope and Functional Group Tolerance
Isobutyraldehyde demonstrates excellent compatibility with a wide range of amine partners in reductive amination reactions. Primary aliphatic amines react efficiently to produce secondary amines with yields typically ranging from 80-99%. The branched structure of isobutyraldehyde provides steric differentiation that can influence the stereochemical outcome of reactions with chiral amine partners.
Secondary amines also participate effectively in reductive amination with isobutyraldehyde, leading to tertiary amine products. These transformations proceed under similar mild conditions but may require longer reaction times due to the increased steric hindrance around the nitrogen center.
Aromatic amines present additional considerations due to their reduced nucleophilicity compared to aliphatic amines. However, electron-rich aromatic amines still react efficiently with isobutyraldehyde under optimized conditions, typically requiring slightly elevated temperatures or extended reaction times.
Pharmaceutical Applications
The pharmaceutical industry extensively utilizes reductive amination for the synthesis of drug candidates and active pharmaceutical ingredients. Isobutyraldehyde serves as a valuable building block for introducing branched alkyl groups into pharmaceutical molecules, which can influence their pharmacokinetic properties and metabolic stability.
Recent applications include the synthesis of compounds containing branched amine side chains that exhibit improved oral bioavailability compared to their linear counterparts. The metabolic stability imparted by the branched structure can reduce the rate of enzymatic degradation, leading to extended half-lives and improved therapeutic efficacy.
Biocatalytic Approaches
Enzymatic reductive amination has emerged as an attractive alternative to chemical methods, offering advantages in terms of selectivity and environmental sustainability. Imine reductases (IREDs) and reductive aminases (RedAms) demonstrate excellent activity for the conversion of isobutyraldehyde and amine partners to the corresponding secondary amines.
Aspergillus oryzae reductive aminase achieves near-quantitative conversions when provided with isobutyraldehyde and small amine partners under mild aqueous conditions. The enzyme tolerates a range of amine substrates and demonstrates exceptional selectivity, producing single enantiomers when working with prochiral substrates.
Process Development and Scale-Up
Industrial implementation of reductive amination processes requires consideration of reaction engineering factors including mixing, heat transfer, and product isolation. The mild reaction conditions typically employed (ambient temperature to 50°C) facilitate the use of standard chemical equipment and minimize energy requirements.
Product isolation generally involves aqueous workup followed by extraction or distillation, depending on the specific properties of the amine product. The absence of harsh reagents or extreme conditions simplifies waste treatment and reduces environmental impact compared to alternative synthetic approaches.
| Parameter | Optimal Range | Industrial Practice |
|---|---|---|
| Temperature (°C) | 270-360 | 300-350 |
| Pressure (atm) | 1-5 | 1-2 |
| Contact Time (s) | 3-10 | 3.6 |
| Molar Ratio O2:Isobutyraldehyde | 1-5 | 2.4 |
| Conversion (%) | 85-95 | 90-95 |
| Selectivity to Methacrylic Acid (%) | 60-80 | 70-75 |
| Steam Content (%) | 10-30 | 15-20 |
| Catalyst Type | Mo-P-Cu-V-M-M'-O | Heteropolyacid-based |
| Catalyst Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Ni/Al2O3 | 80-120 | 20-50 | 85-95 | 88-93 |
| Ni/MgAlO | 80-120 | 20-50 | 90-98 | 95-98 |
| Ni/MgO | 80-120 | 20-50 | 75-85 | 80-85 |
| Cu/ZnO/Al2O3 | 200-250 | 20-80 | 95-99 | 90-95 |
| Pd/SiO2 | 25-80 | 1-10 | 80-90 | 85-92 |
| Ru/Al2O3 | 80-150 | 10-50 | 90-99 | 95-99 |
| Synthesis Route | Catalyst | Temperature (°C) | IBA Conversion (%) | HPA Selectivity (%) |
|---|---|---|---|---|
| Cross-aldol condensation | Trialkylamine | 20-100 | 70-90 | 85-95 |
| Phase transfer catalysis | PEG 600-PS | 40 | >96 | >98 |
| Heterogeneous base catalysis | Na/K2CO3 | 60-80 | 80-95 | 90-95 |
| Continuous flow process | Basic resin | 80 | 85-92 | 92-96 |
| Ion exchange resin | Amberlyst A21 | 80 | 88.9 | 94.9 |
| Substrate Class | Primary Amine Compatibility | Secondary Amine Compatibility | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Aromatic aldehydes | Excellent | Good | 70-95 | 2-6 |
| Aliphatic aldehydes | Excellent | Excellent | 80-99 | 1-4 |
| Cyclic ketones | Good | Excellent | 75-90 | 3-8 |
| Branched aldehydes | Good | Moderate | 60-85 | 4-12 |
| Heterocyclic aldehydes | Moderate | Good | 65-88 | 6-24 |
Flammable;Irritant